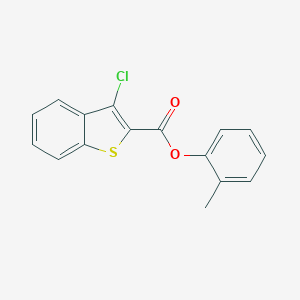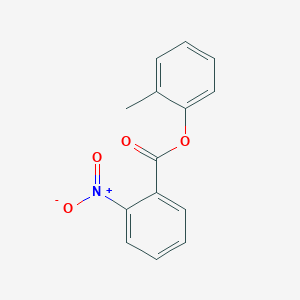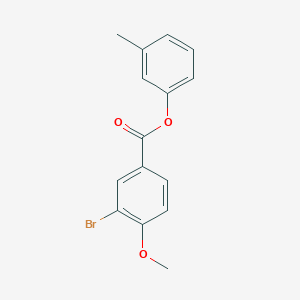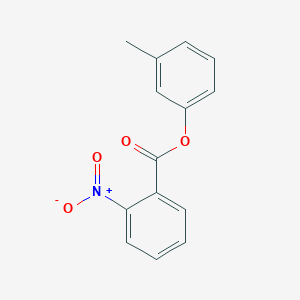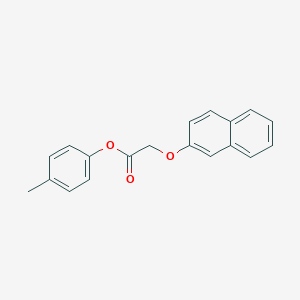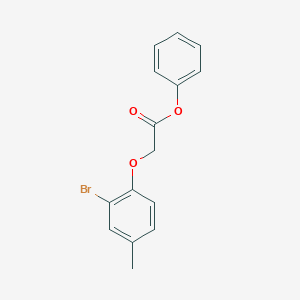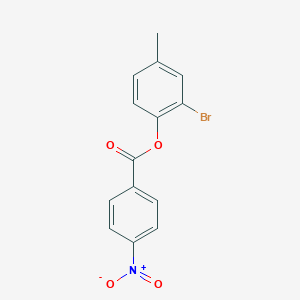![molecular formula C43H36N2O4 B322503 2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE](/img/structure/B322503.png)
2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound known for its unique structural properties. This compound features multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)acetyl]amino}phenyl)acetamide
- Methyl 2-((4-methylphenoxy)acetyl)amino)benzoate
Uniqueness
2-(4-METHYLPHENOXY)-N-[4-(9-{4-[2-(4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research applications.
Propiedades
Fórmula molecular |
C43H36N2O4 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-[4-[9-[4-[[2-(4-methylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C43H36N2O4/c1-29-11-23-35(24-12-29)48-27-41(46)44-33-19-15-31(16-20-33)43(39-9-5-3-7-37(39)38-8-4-6-10-40(38)43)32-17-21-34(22-18-32)45-42(47)28-49-36-25-13-30(2)14-26-36/h3-26H,27-28H2,1-2H3,(H,44,46)(H,45,47) |
Clave InChI |
ZOOQLGVJQWYOPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=CC=C(C=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


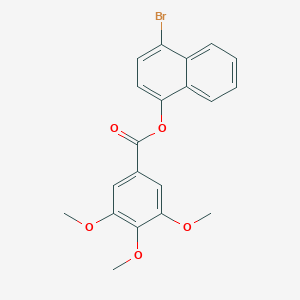
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B322422.png)
![2-Naphthyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322424.png)
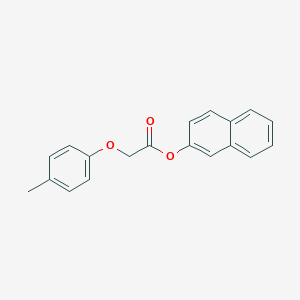
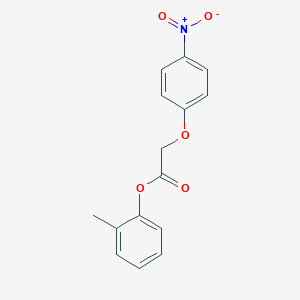
![2-Methylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B322431.png)
